molecular formula C13H19NO B11173222 2,2-dimethyl-N-(4-methylphenyl)butanamide

2,2-dimethyl-N-(4-methylphenyl)butanamide

Cat. No.: B11173222
M. Wt: 205.30 g/mol
InChI Key: MNDXUSWWCOCYTP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4-methylphenyl)butanamide is an organic compound with the molecular formula C13H19NO It is an amide derivative, characterized by the presence of a butanamide backbone substituted with dimethyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methylbenzoic acid with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

2,2-Dimethyl-N-(4-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-methylphenyl)butanamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbutanamide: Similar structure but lacks the aromatic ring.

    4-Methylbenzanilide: Contains a similar aromatic ring but different substituents on the amide group.

    2,2-Dimethylbutanamide: Similar backbone but lacks the aromatic ring.

Uniqueness

2,2-Dimethyl-N-(4-methylphenyl)butanamide is unique due to the combination of its butanamide backbone with both dimethyl and methylphenyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,2-dimethyl-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C13H19NO/c1-5-13(3,4)12(15)14-11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

MNDXUSWWCOCYTP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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